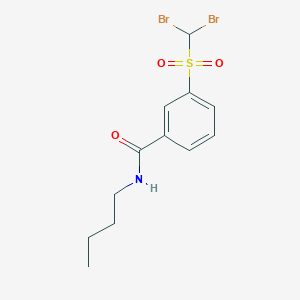![molecular formula C36H55NO B14238150 N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide CAS No. 223399-32-4](/img/structure/B14238150.png)
N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide is a synthetic compound derived from cholestane, a saturated steroid. This compound is characterized by its unique structure, which includes a cholestane backbone linked to a phenylprop-2-enamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide typically involves the following steps:
Starting Material: The synthesis begins with cholestane, which is a saturated steroid.
Functionalization: The cholestane is functionalized at the 3-position to introduce a hydroxyl group, forming 3-hydroxycholestane.
Amidation: The hydroxyl group is then converted to an amide group through a reaction with 3-phenylprop-2-enoyl chloride in the presence of a base such as pyridine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the amide group to an amine or to reduce other functional groups within the molecule.
Substitution: The phenylprop-2-enamide group can undergo substitution reactions to introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can yield amines or alcohols.
Substitution: Substitution reactions can produce a variety of derivatives with different functional groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a model compound for studying steroid chemistry and for developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholestan-3-ol: A related compound with a hydroxyl group at the 3-position.
5alpha-Cholestan-3beta-ol: Another derivative of cholestane with a hydroxyl group at the 3-position but with different stereochemistry.
Cholestan-3-one: A ketone derivative of cholestane.
Uniqueness
N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide is unique due to the presence of the phenylprop-2-enamide group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
223399-32-4 |
|---|---|
Molekularformel |
C36H55NO |
Molekulargewicht |
517.8 g/mol |
IUPAC-Name |
N-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C36H55NO/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(37-34(38)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-14,19,25-26,28-33H,9-11,15-18,20-24H2,1-5H3,(H,37,38)/t26-,28+,29-,30+,31-,32+,33+,35+,36-/m1/s1 |
InChI-Schlüssel |
GPTBUKJRZVBFNX-CHQPSZNVSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)NC(=O)C=CC5=CC=CC=C5)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC(=O)C=CC5=CC=CC=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


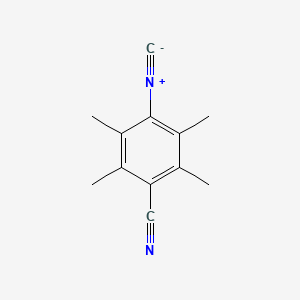
![N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide](/img/structure/B14238074.png)
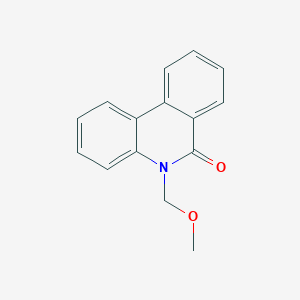
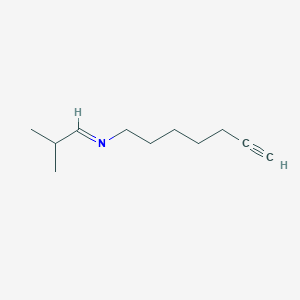
![4-[(Diphenylmethylidene)amino]-N-phenylaniline](/img/structure/B14238109.png)
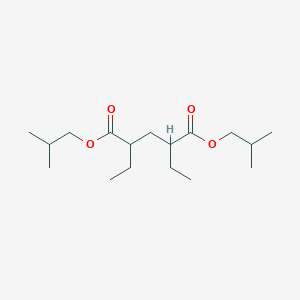
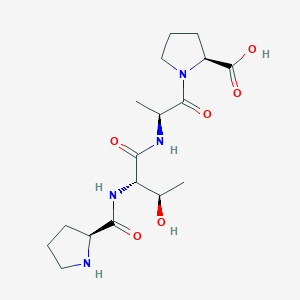
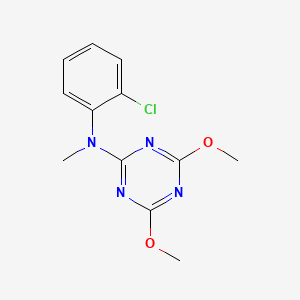
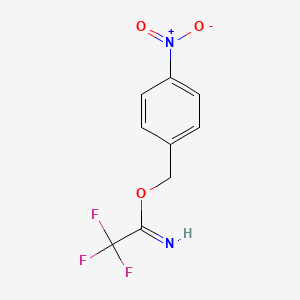
![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
![Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14238141.png)
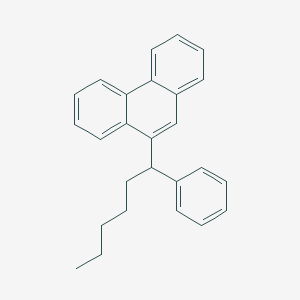
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)
